7-[(4-Bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione -

7-[(4-Bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-4306514
CAS Number:
Molecular Formula: C19H23BrN6O2
Molecular Weight: 447.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Linagliptin * Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [] Its pharmacokinetic profile and metabolism have been extensively studied in humans. [] * Relevance: Linagliptin shares the core structure of 3,7-dihydro-1H-purine-2,6-dione (theophylline) with 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7- and 8- positions of the theophylline core.

2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)* Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. [] It also showed weak affinity for α1- and α2-adrenoreceptors. []* Relevance: This compound and 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione both belong to a series of 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. [] These compounds share the core structure of theophylline with a substituted piperazinopropyl group at the 7-position and variations in the 8-position substituent.

3. 8-[(3R)-3-Amino-1-pipéridinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-méthyl-1-[(4-méthyl-2-quinazolinyl)méthyl]-1H-purine-2,6-dione* Compound Description: This compound is another name for Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes. []* Relevance: Similar to 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, this compound contains a theophylline core with substitutions at the 7- and 8-positions.

4. (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione* Compound Description: This synthetic theophylline derivative was investigated for its clinical activity in treating exercise-induced asthma (EIA). [] It showed significant improvement in FEV1 compared to baseline but no significant difference from theophylline. [] * Relevance: This compound shares the core structure of 3,7-dihydro-1H-purine-2,6-dione (theophylline) with 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, indicating they belong to the same chemical class.

5. 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline* Compound Description: The crystal structure of this compound has been determined. [] It shows a typical geometry for this class of compounds, with a planar purine system and specific conformations for the substituent groups. []* Relevance: This compound shares the core structure of theophylline with 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7- and 8-positions of the theophylline core, specifically an aminoalkyl group at the 7-position and an arylalkylamine group at the 8-position.

6. 8-Amino-7-(4-morpholinobutyl)theophylline* Compound Description: The crystal structure of this compound has been determined and compared to that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline. [] The molecule exhibits typical geometry for this class of compounds. []* Relevance: This compound, along with 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, are both theophylline derivatives. They share structural similarities including substitutions at the 7-position and an amino group at the 8-position of the theophylline core.

7. 8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline* Compound Description: The crystal structure of this compound has been reported, revealing a planar purine ring system and a chair conformation for the morpholine ring. [] The structure is stabilized by intermolecular hydrogen bonds. [] * Relevance: This compound and 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione belong to a series of theophylline derivatives. They are structurally related through the presence of a theophylline core, an amino group at the 8-position, and variations in the substituent at the 7-position.

8. 7-[3-(Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline* Compound Description: The crystal structure of this compound has been determined. [] The theophylline moiety is planar, and an intramolecular hydrogen bond potentially influences the conformation of the 7-aminohydroxyalkyl substituent. [] * Relevance: This compound shares the core structure of theophylline with 7-(4-bromobenzyl)-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds have an aminoalkyl group at the 7-position and variations in the 8-position substituent.

Properties

Product Name

7-[(4-Bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-YL)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

7-[(4-bromophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Molecular Formula

C19H23BrN6O2

Molecular Weight

447.3 g/mol

InChI

InChI=1S/C19H23BrN6O2/c1-22-8-10-25(11-9-22)18-21-16-15(17(27)24(3)19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3

InChI Key

FJBVZSVWWWDLST-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.